molecular formula C27H24N4O2 B4048878 2-methyl-5-oxo-7-phenyl-4-pyridin-2-yl-N-pyridin-3-yl-4,6,7,8-tetrahydro-1H-quinoline-3-carboxamide

2-methyl-5-oxo-7-phenyl-4-pyridin-2-yl-N-pyridin-3-yl-4,6,7,8-tetrahydro-1H-quinoline-3-carboxamide

Cat. No.: B4048878
M. Wt: 436.5 g/mol
InChI Key: XSUVTWJBSGUNIT-UHFFFAOYSA-N
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Description

2-methyl-5-oxo-7-phenyl-4-pyridin-2-yl-N-pyridin-3-yl-4,6,7,8-tetrahydro-1H-quinoline-3-carboxamide is a complex organic compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. This compound, with its unique structure, has garnered interest for its potential therapeutic properties and applications in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-5-oxo-7-phenyl-4-pyridin-2-yl-N-pyridin-3-yl-4,6,7,8-tetrahydro-1H-quinoline-3-carboxamide involves multiple steps, starting from readily available starting materials. One common synthetic route involves the condensation of a pyridine derivative with a quinoline precursor, followed by cyclization and functional group modifications. The reaction conditions typically involve the use of organic solvents such as tetrahydrofuran (THF) and catalysts like sodium carbonate .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions. The choice of solvents, catalysts, and reaction parameters would be tailored to ensure cost-effectiveness and environmental sustainability.

Chemical Reactions Analysis

Types of Reactions

2-methyl-5-oxo-7-phenyl-4-pyridin-2-yl-N-pyridin-3-yl-4,6,7,8-tetrahydro-1H-quinoline-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

    Substitution: Nucleophilic and electrophilic substitution reactions can be employed to introduce different substituents onto the quinoline or pyridine rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation, but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction could produce dihydroquinoline derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-methyl-5-oxo-7-phenyl-4-pyridin-2-yl-N-pyridin-3-yl-4,6,7,8-tetrahydro-1H-quinoline-3-carboxamide involves its interaction with specific molecular targets within cells. The compound is known to bind to tubulin, a protein involved in cell division, thereby inhibiting its polymerization and disrupting the mitotic process. This mechanism is similar to that of other anti-mitotic agents, making it a potential candidate for cancer therapy . Additionally, the compound may interact with other cellular pathways, contributing to its overall biological activity.

Properties

IUPAC Name

2-methyl-5-oxo-7-phenyl-4-pyridin-2-yl-N-pyridin-3-yl-4,6,7,8-tetrahydro-1H-quinoline-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H24N4O2/c1-17-24(27(33)31-20-10-7-12-28-16-20)26(21-11-5-6-13-29-21)25-22(30-17)14-19(15-23(25)32)18-8-3-2-4-9-18/h2-13,16,19,26,30H,14-15H2,1H3,(H,31,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSUVTWJBSGUNIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(C2=C(N1)CC(CC2=O)C3=CC=CC=C3)C4=CC=CC=N4)C(=O)NC5=CN=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H24N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
2-methyl-5-oxo-7-phenyl-4-pyridin-2-yl-N-pyridin-3-yl-4,6,7,8-tetrahydro-1H-quinoline-3-carboxamide
Reactant of Route 2
Reactant of Route 2
2-methyl-5-oxo-7-phenyl-4-pyridin-2-yl-N-pyridin-3-yl-4,6,7,8-tetrahydro-1H-quinoline-3-carboxamide
Reactant of Route 3
2-methyl-5-oxo-7-phenyl-4-pyridin-2-yl-N-pyridin-3-yl-4,6,7,8-tetrahydro-1H-quinoline-3-carboxamide
Reactant of Route 4
2-methyl-5-oxo-7-phenyl-4-pyridin-2-yl-N-pyridin-3-yl-4,6,7,8-tetrahydro-1H-quinoline-3-carboxamide
Reactant of Route 5
2-methyl-5-oxo-7-phenyl-4-pyridin-2-yl-N-pyridin-3-yl-4,6,7,8-tetrahydro-1H-quinoline-3-carboxamide
Reactant of Route 6
Reactant of Route 6
2-methyl-5-oxo-7-phenyl-4-pyridin-2-yl-N-pyridin-3-yl-4,6,7,8-tetrahydro-1H-quinoline-3-carboxamide

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